molecular formula C25H16IN3O5S2 B15037605 2-[(2-iodo-6-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(2-iodo-6-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

Cat. No.: B15037605
M. Wt: 629.4 g/mol
InChI Key: LGZNEOYEZQAFIZ-WSDLNYQXSA-N
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Description

2-[(2-IODO-6-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound characterized by its unique structure, which includes an iodo, methoxy, and nitrophenyl group

Preparation Methods

The synthesis of 2-[(2-IODO-6-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-IODO-6-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2-IODO-6-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with iodo, methoxy, and nitrophenyl groups, but they may differ in their specific arrangements and properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H16IN3O5S2

Molecular Weight

629.4 g/mol

IUPAC Name

2-[[2-iodo-6-methoxy-4-[(E)-[3-(4-nitrophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C25H16IN3O5S2/c1-33-21-11-15(10-20(26)23(21)34-14-17-5-3-2-4-16(17)13-27)12-22-24(30)28(25(35)36-22)18-6-8-19(9-7-18)29(31)32/h2-12H,14H2,1H3/b22-12+

InChI Key

LGZNEOYEZQAFIZ-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])I)OCC4=CC=CC=C4C#N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])I)OCC4=CC=CC=C4C#N

Origin of Product

United States

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